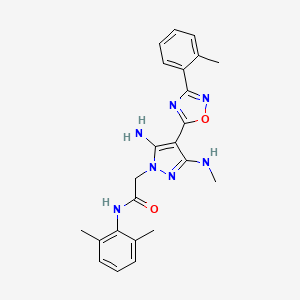

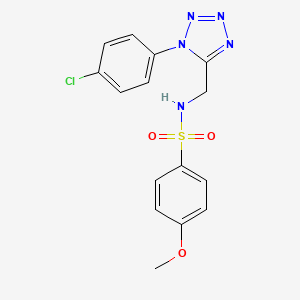

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

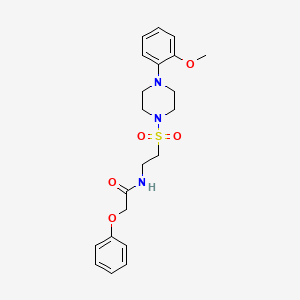

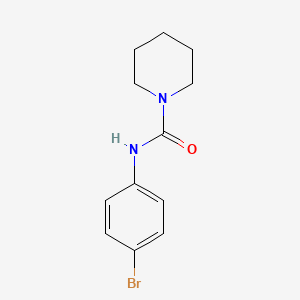

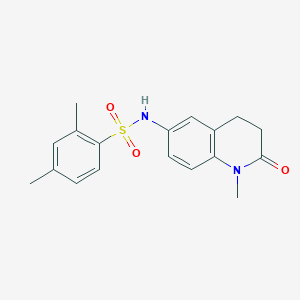

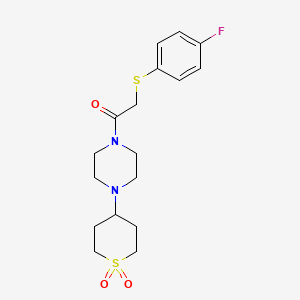

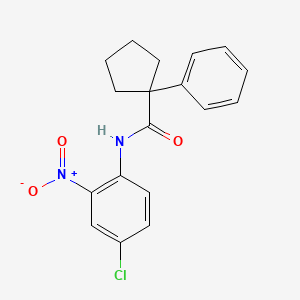

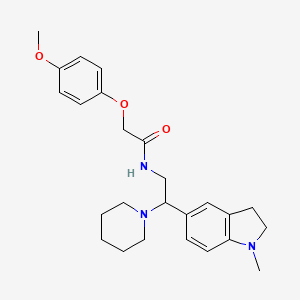

The compound "N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its various applications in medicinal chemistry. The presence of the tetrazole ring, a bioisostere for the carboxylate group, and the 4-chlorophenyl group suggests that this compound could have interesting biological activities. The methoxy group on the benzene ring may influence the molecule's electronic properties and its interaction with biological targets.

Synthesis Analysis

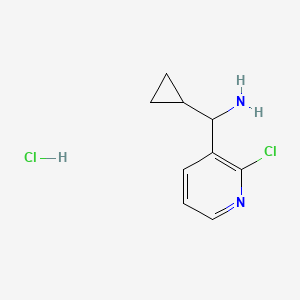

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride. In a related study, the synthesis of a series of sulfonamides was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent molecule, which was further treated with various alkyl/aralkyl halides to produce a series of new derivatives . Although the specific synthesis of "N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide" is not detailed in the provided papers, similar synthetic strategies could be employed, such as using a chlorinating reagent like N-chloro-N-methoxybenzenesulfonamide or by acylation reactions as described for N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized by various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as by crystallography . The dihedral angle between the benzene rings and the planarity of substituents like the methoxy group can significantly affect the molecule's conformation and, consequently, its biological activity . The presence of intramolecular hydrogen bonding can also influence the stability and reactivity of the compound .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For instance, they can be used as chlorinating agents to chlorinate different substrates , or as acylating reagents to selectively protect amines . The reactivity of the sulfonamide group can be modified by the substituents on the benzene rings, which can lead to selective reactions under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-donating or withdrawing groups, like the methoxy group or the nitro group, can affect these properties . The crystal structure can provide insights into the compound's solid-state properties, including its packing and intermolecular interactions, which are important for understanding its behavior in biological systems .

科学的研究の応用

Molecular Structure and Docking Studies

The molecular structures of tetrazole derivatives, including those similar to the compound , have been determined by X-ray crystallography. These studies provide insights into the crystalline forms and intermolecular interactions, such as hydrogen bonding networks, essential for understanding their biological activity and designing potential inhibitors for enzymes like cyclooxygenase-2 (COX-2). Molecular docking studies further elucidate the orientation and interaction of these molecules within the active sites of target enzymes, highlighting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

特性

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5O3S/c1-24-13-6-8-14(9-7-13)25(22,23)17-10-15-18-19-20-21(15)12-4-2-11(16)3-5-12/h2-9,17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCULUQJFYLGSQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528039.png)

![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2528040.png)

![Methyl 2-[[5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carbonyl]amino]benzoate](/img/structure/B2528043.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2528048.png)